6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a structurally complex tricyclic derivative characterized by a fused triaza ring system, a prop-2-enyl substituent, and a carboxamide group. Its synthesis likely involves multi-step cyclization and functionalization processes, analogous to methodologies described for spirocyclic and heterocyclic compounds in recent literature .
Properties
CAS No. |
510761-21-4 |
|---|---|
Molecular Formula |
C15H13N5O2 |
Molecular Weight |
295.30 g/mol |
IUPAC Name |
6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C15H13N5O2/c1-2-6-20-12(16)9(13(17)21)8-10-14(20)18-11-5-3-4-7-19(11)15(10)22/h2-5,7-8,16H,1,6H2,(H2,17,21) |
InChI Key |
QPLBQSDZGWXHEW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=C(C=C(C1=N)C(=O)N)C(=O)N3C=CC=CC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be achieved through a multistep process involving the cyclization of appropriate precursors. One common method involves the reaction of arylmethylidenecyanoacetic esters with N-arylamides of malonic acid in absolute ethanol at room temperature, using piperidine as a basic catalyst . The reaction proceeds through the formation of intermediate Michael adducts, followed by intramolecular cyclization to yield the desired tricyclic compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imino or oxo groups, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or amines in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its tricyclic framework can be utilized in the design of novel materials with specific electronic or mechanical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity.
Mechanism of Action
The mechanism by which 6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Spirocyclic and Heterocyclic Families
Example Compound: 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
| Feature | Target Compound | Spirocyclic Analogue |
|---|---|---|
| Core Structure | Tricyclic (1,7,9-triazatricyclo[8.4.0.0³,⁸]) | Spiro[4.5]decane with fused oxa-aza rings |
| Key Functional Groups | Imino, oxo, prop-2-enyl, carboxamide | Benzothiazole, dimethylamino, oxo, hydroxyl |
| Synthesis | Likely involves cycloaddition or ring-closing metathesis (hypothetical) | Condensation of spiro-diones with benzothiazole derivatives |
| Bioactivity | Hypothesized antimicrobial or enzyme inhibitory activity | Reported applications in organic synthesis; bioactivity under investigation |
Key Differences :
- The prop-2-enyl group introduces unsaturated reactivity absent in the spirocyclic compound, which may influence metabolic stability .
Comparison with Cephalosporin Derivatives
Example Compound : (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
| Feature | Target Compound | Cephalosporin Derivative |
|---|---|---|
| Core Structure | Non-β-lactam triazatricyclo | β-Lactam bicyclic system (5-thia-1-azabicyclo[4.2.0]) |
| Key Functional Groups | Carboxamide, imino-oxo | Thiadiazolethio, tetrazolyl, carboxylate |
| Therapeutic Potential | Undefined (exploratory stage) | Antibacterial (broad-spectrum β-lactam activity) |
Key Differences :
Biological Activity
The compound 6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.
Chemical Structure and Properties
This compound features a tricyclic structure with multiple functional groups that contribute to its reactivity and biological activity. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇N₅O₂ |
| IUPAC Name | 6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| CAS Number | 371143-97-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as an enzyme inhibitor or receptor ligand , modulating various biochemical pathways:
- Enzyme Inhibition : The compound may bind to the active site of enzymes, preventing substrate binding and catalysis.
- Receptor Modulation : It can interact with cellular receptors to influence signal transduction pathways.
Biological Activities
Research indicates that compounds with similar structural motifs often exhibit significant pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of the imino group suggests potential antibacterial and antifungal activities.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds within the same chemical family:
-
Anticancer Studies :
- A study demonstrated that triazatricyclo derivatives exhibited cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) through apoptosis pathways .
- Another research highlighted the compound's ability to inhibit tumor growth in animal models when administered at specific dosages .
-
Antimicrobial Studies :
- Research has shown that similar compounds display significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- The mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Synthesis and Chemical Reactions
The synthesis of 6-imino-2-oxo-7-prop-2-enyl involves multi-step organic reactions such as the Biginelli reaction—a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.
Common Reactions
The compound can undergo various chemical reactions:
- Oxidation : Using agents like potassium permanganate.
- Reduction : Employing reducing agents such as sodium borohydride.
These reactions are crucial for modifying the compound's properties to enhance its biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
